(2Z,10Z)-3,10-diphenyl-2,11-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaene
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Overview
Description
MMV007113, also known as 6,11-diphenyldibenzo[b,f][1,4]diazocine, is a chemical compound with the molecular formula C26H18N2. It is a member of the diazocine family, characterized by a diazocine ring structure with two phenyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV007113 typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,2’-dinitrobiphenyl with hydrazine hydrate, followed by reduction and cyclization to form the diazocine ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of MMV007113 may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
MMV007113 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like malaria.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of MMV007113 involves its interaction with specific molecular targets. One of the primary targets is the Plasmodium falciparum Niemann-Pick Type C1-Related (PfNCR1) protein, which is involved in maintaining plasma membrane lipid composition. By disrupting this protein, MMV007113 affects the lipid homeostasis of the parasite, leading to its death .
Comparison with Similar Compounds
Similar Compounds
- MMV009108
- MMV688179
- Spiroindolones
- Dihydroisoquinolones
Uniqueness
MMV007113 stands out due to its specific interaction with the PfNCR1 protein, which is not commonly targeted by other compounds. This unique mechanism of action makes it a promising candidate for further research and development in the treatment of malaria .
Properties
IUPAC Name |
6,11-diphenylbenzo[c][1,6]benzodiazocine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)25-21-15-7-8-16-22(21)26(20-13-5-2-6-14-20)28-24-18-10-9-17-23(24)27-25/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQDRXHICXZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C4=CC=CC=C42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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